5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

Catalog No.
S592146
CAS No.
2784-27-2
M.F
C15H12N2O3
M. Wt
268.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dion...

CAS Number

2784-27-2

Product Name

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

IUPAC Name

5-(4-hydroxyphenyl)-5-phenylimidazolidine-2,4-dione

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

InChI

InChI=1S/C15H12N2O3/c18-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)16-14(20)17-15/h1-9,18H,(H2,16,17,19,20)

InChI Key

XEEDURHPFVXALT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O

Solubility

40.2 [ug/mL]

Synonyms

4'-HPPH, 4-HppH, 5-(4'-hydroxyphenyl)-5-phenylhydantoin, 5-(4-hydroxyphenyl)-5-phenylhydantoin, hydroxyphenytoin, hydroxyphenytoin, (+-)-isomer, hydroxyphenytoin, (R)-isomer, hydroxyphenytoin, (S)-isomer, hydroxyphenytoin, 11C-labeled

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)O

5-(4-Hydroxyphenyl)-5-phenylimidazolidine-2,4-dione, also known as 4-hydroxyphenytoin, is a metabolite of the antiepileptic drug phenytoin (Dilantin) []. Metabolites are compounds formed by the breakdown of a parent drug in the body. 4-Hydroxyphenytoin is one of the major metabolites of phenytoin, and its formation helps the body eliminate the drug [].


Molecular Structure Analysis

4-Hydroxyphenytoin has a five-membered heterocyclic ring structure called an imidazolidine-2,4-dione, commonly known as a hydantoin ring. This ring contains two nitrogen atoms and two oxygen atoms. A phenyl group (benzene ring) is attached to one of the nitrogen atoms in the ring, and a 4-hydroxyphenyl group (benzene ring with a hydroxyl group attached at the 4th position) is attached to the other nitrogen atom [].

The presence of the hydroxyl group (OH) on the phenyl ring makes 4-hydroxyphenytoin more polar than phenytoin, which may affect its absorption and distribution in the body [].


Chemical Reactions Analysis

The primary route for the formation of 4-hydroxyphenytoin is through the hydroxylation of phenytoin by the liver enzyme CYP2C19 []. This reaction can be represented by the following simplified equation:

Phenytoin + NADPH + H+ + O2 -> 4-Hydroxyphenytoin + NADP+ + H2O []

(NADPH and NADP+ are nicotinamide adenine dinucleotide phosphate in its reduced and oxidized forms, respectively)

4-Hydroxyphenytoin can further undergo glucuronidation, where a glucuronic acid group is attached by another liver enzyme. This conjugated form (4-Hydroxyphenytoin glucuronide) is more water-soluble and is excreted in the urine [].

4-Hydroxyphenytoin is a metabolite and does not have its own independent biological activity. Its formation helps the body eliminate phenytoin, the parent drug with antiepileptic properties [].

XLogP3

2.1

LogP

1.70

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2784-27-2

Wikipedia

4-hydroxyphenytoin

Dates

Modify: 2023-08-15

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